molecular formula C5H6Br2N2O B6199922 5-amino-2-bromopyridin-4-ol hydrobromide CAS No. 2703779-23-9

5-amino-2-bromopyridin-4-ol hydrobromide

Cat. No.: B6199922
CAS No.: 2703779-23-9
M. Wt: 269.9
InChI Key:
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Description

5-amino-2-bromopyridin-4-ol hydrobromide is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of an amino group at the 5-position, a bromine atom at the 2-position, and a hydroxyl group at the 4-position on the pyridine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and medicine .

Preparation Methods

The synthesis of 5-amino-2-bromopyridin-4-ol hydrobromide typically involves the reduction of its precursor, 2-bromo-4-nitropyridine. This reduction can be achieved using various reducing agents such as iron powder with acetic acid or magnesium powder with titanium tetrachloride . The reaction conditions usually involve heating the mixture under reflux to facilitate the reduction process. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-amino-2-bromopyridin-4-ol hydrobromide undergoes several types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-amino-2-bromopyridin-4-ol hydrobromide involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to specific biological effects. The hydroxyl group can also participate in hydrogen bonding, further modulating the compound’s activity.

Comparison with Similar Compounds

5-amino-2-bromopyridin-4-ol hydrobromide can be compared with other similar compounds such as:

The presence of the hydroxyl group in this compound makes it unique, as it can participate in additional hydrogen bonding and other interactions, enhancing its versatility in various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-amino-2-bromopyridin-4-ol hydrobromide involves the conversion of 2-bromo-4-hydroxypyridine to the desired product through a series of chemical reactions.", "Starting Materials": [ "2-bromo-4-hydroxypyridine", "Sodium hydroxide", "Hydrogen peroxide", "Ammonium chloride", "Hydrobromic acid" ], "Reaction": [ "Step 1: Dissolve 2-bromo-4-hydroxypyridine in sodium hydroxide solution and heat the mixture to 80-90°C.", "Step 2: Add hydrogen peroxide dropwise to the mixture and continue heating for 2-3 hours.", "Step 3: Cool the mixture and acidify with hydrobromic acid to obtain 5-bromo-2-hydroxypyridine.", "Step 4: Dissolve 5-bromo-2-hydroxypyridine in ammonium chloride solution and heat the mixture to 180-200°C.", "Step 5: Continue heating for 2-3 hours to obtain 5-amino-2-bromopyridine.", "Step 6: Dissolve 5-amino-2-bromopyridine in hydrobromic acid and heat the mixture to obtain 5-amino-2-bromopyridin-4-ol hydrobromide." ] }

CAS No.

2703779-23-9

Molecular Formula

C5H6Br2N2O

Molecular Weight

269.9

Purity

95

Origin of Product

United States

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